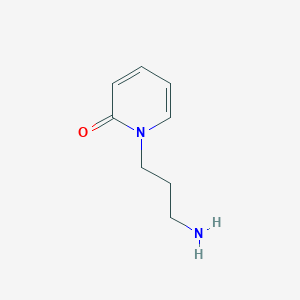

1-(3-aminopropyl)pyridin-2(1H)-one

Descripción

Significance of Pyridin-2(1H)-one Scaffolds in Medicinal Chemistry and Chemical Biology

Pyridin-2(1H)-one scaffolds are considered "privileged structures" in drug discovery. sci-hub.se Their significance stems from a combination of favorable physicochemical properties and versatile biological activities. researchgate.net These scaffolds can act as both hydrogen bond donors and acceptors, enabling them to mimic peptide structures and interact effectively with biological targets. sci-hub.seresearchgate.net The pyridinone ring is neutral and less lipophilic than heterocycles with basic nitrogens like pyridine (B92270), which can help reduce off-target activities. sci-hub.se

The small size of the pyridinone core allows it to easily cross cell membranes, and its five positions available for derivatization offer extensive opportunities for chemists to fine-tune properties like polarity, lipophilicity, water solubility, and target interactions. frontiersin.orgbohrium.com This chemical tractability has led to the development of pyridinone-containing compounds with a wide array of pharmacological properties, including antitumor, antiviral, anti-inflammatory, antimicrobial, antimalarial, and cardiotonic effects. nih.govbohrium.comnih.gov Their utility is further highlighted by their use as bioisosteres for amides, phenols, pyridines, and other heterocyclic rings. sci-hub.seresearchgate.net

Historical Context and Evolution of Pyridinone-Based Pharmacophores

The journey of pyridinone derivatives in medicine began with the discovery of nalidixic acid in 1962, marking their first clinical application. sci-hub.se Initially, in the 20th century, drug development heavily featured 4-pyridone derivatives, particularly in the realm of antibacterial agents (fluoroquinolones) and antiviral drugs that utilize the scaffold's metal-chelating properties. sci-hub.senih.gov

However, the last two decades have witnessed a significant surge in interest and FDA approvals for drugs containing the 2-pyridone moiety. sci-hub.se This shift is partly attributable to the prevalence of the 2-pyridone structure in kinase inhibitors, a major class of modern therapeutics. sci-hub.se The evolution of pyridinone-based pharmacophores also includes their critical role in developing inhibitors for challenging targets like HIV reverse transcriptase and integrase. nih.govnih.gov For instance, researchers used a "scaffold hopping" approach from existing drugs to discover potent pyridin-2(1H)-one-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.orgnih.gov This historical progression underscores the scaffold's adaptability and enduring relevance in addressing diverse medical needs.

Rationale for Research on 1-(3-aminopropyl)pyridin-2(1H)-one and its Structural Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on its structural analogues, particularly 3-aminopyridin-2(1H)-ones. The core 3-aminopyridin-2(1H)-one fragment is recognized as an excellent starting point for building kinase-targeted compound libraries due to its ability to form multiple hydrogen bonds with the hinge region of kinases and its possession of good physicochemical properties. nih.gov

The key structural feature of this compound is the aminopropyl chain attached to the ring nitrogen. This side chain introduces a primary amine, a common functional group in medicinal chemistry used to:

Introduce a basic center: The amine group can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a biological target's binding site.

Improve aqueous solubility: The charged nature of the protonated amine can enhance the water solubility of the molecule.

Serve as a point for further derivatization: The primary amine can be readily modified to explore structure-activity relationships (SAR).

Research on related 3-aminopyridin-2-one derivatives has led to the identification of inhibitors for mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov Therefore, the investigation of this compound and its analogues is driven by the potential to discover novel therapeutic agents, particularly in oncology, by leveraging the proven utility of the aminopyridinone scaffold.

Overview of Current Research Landscape and Key Challenges

The current research landscape for pyridinone derivatives is vibrant and expanding, with a strong focus on several therapeutic areas:

Oncology: A significant portion of research is dedicated to developing pyridinone-based kinase inhibitors. bohrium.comnih.gov For example, recent studies have identified novel pyridin-2(1H)-one analogues as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment. nih.gov Another area of intense investigation is the development of selective Bromodomain and Extra-Terminal Domain (BET) inhibitors, where pyridone-based compounds have shown high selectivity for the second bromodomain (BD2), offering a potential strategy to improve safety profiles. acs.org

Antiviral Agents: Pyridinones continue to be a valuable scaffold for developing inhibitors against various viruses, including HIV, Hepatitis B virus (HBV), and influenza. frontiersin.orgnih.gov Research focuses on designing derivatives that can overcome drug resistance. nih.gov

Antibacterial Agents: There is ongoing interest in synthesizing novel pyridinone derivatives to combat bacterial pathogens, including those resistant to existing drugs. nih.gov

A key challenge across these research areas is achieving target selectivity. nih.gov For instance, in the development of kinase inhibitors, the high degree of conservation in the ATP-binding site makes it difficult to design compounds that inhibit the target kinase without affecting other kinases, which can lead to off-target effects. nih.gov Researchers are addressing this by employing structure-based drug design and screening fragment libraries to identify unique interactions that can be exploited to enhance selectivity and potency. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-aminopropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYLYHUWPAOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341419 | |

| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102675-58-1 | |

| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations in Organic Synthesis

Detailed Reaction Mechanisms of 1-(3-aminopropyl)pyridin-2(1H)-one Formation

The synthesis of pyridin-2(1H)-one scaffolds, including derivatives like this compound, involves several key mechanistic steps. These pathways are crucial for understanding how the heterocyclic ring is constructed and modified.

Boric acid (H₃BO₃) has emerged as a mild, inexpensive, and environmentally benign catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds. semanticscholar.orgresearchgate.net Its catalytic activity in reactions forming amide bonds, which can be precursors to pyridinones, is of particular interest. The mechanism for boronic acid-catalyzed acylation generally involves the formation of an acyloxyboronic acid intermediate. nih.gov This intermediate is generated through the complexation of a carboxylic acid with the boronic acid. nih.gov This activation makes the carbonyl group more electrophilic and susceptible to nucleophilic attack by an amine. nih.gov

In the context of pyridinone synthesis, boric acid can facilitate the crucial condensation steps. For instance, it has been used in the three-component synthesis of substituted pyridines, where it likely promotes the initial Knoevenagel condensation followed by a Michael addition. semanticscholar.org While not explicitly detailed for this compound, the principle involves activating a carboxylic acid or related species, facilitating its reaction with an amine, and setting the stage for subsequent cyclization. The catalytic role is attributed to its function as a Lewis acid, which can also act as a Brønsted acid through specific interactions. nih.gov

Table 1: Selected Boric Acid Catalyzed Reactions

| Reaction Type | Role of Boric Acid | Proposed Intermediate/Mechanism | Reference |

|---|---|---|---|

| Amide Synthesis | Lewis acid catalyst | Formation of an acyloxyboronic acid intermediate to activate the carboxylic acid. | nih.gov |

| Benzimidazole Synthesis | Condensation catalyst | Direct condensation of diamines with carboxylic acids. | nih.gov |

| Pyridine (B92270) Synthesis | Multi-component reaction catalyst | Promotes Knoevenagel condensation and subsequent Michael addition. | semanticscholar.org |

The formation of the pyridin-2(1H)-one ring is frequently achieved through an intramolecular cyclization reaction. Several mechanistic pathways exist depending on the starting materials.

One common method is the base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)acetamides. researchgate.net In this process, a base abstracts a proton from the active methylene (B1212753) group of the acetamide (B32628) moiety, generating a carbanion. This nucleophile then attacks the carbonyl carbon of the oxoalkenyl group, leading to ring closure. Subsequent dehydration yields the stable aromatic pyridinone ring. For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide cyclizes in the presence of potassium tert-butylate to form 4,6-dimethyl-3-phenylpyridin-2(1H)-one. researchgate.net

Another pathway involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. nih.gov This one-pot synthesis proceeds through a proposed mechanism involving a sequential ring-opening of the cyclopropane, haloformylation, and finally, an intramolecular nucleophilic cyclization to furnish the highly substituted pyridin-2(1H)-one. nih.gov Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides represents another modern approach, allowing for the rapid assembly of the pyridinone core. organic-chemistry.org

The pyridinone ring can be reduced to the corresponding piperidine (B6355638) structure under specific conditions. One notable method employs samarium diiodide (SmI₂) in the presence of water. clockss.org Pyridine itself is rapidly reduced to piperidine using this system at room temperature. clockss.org The proposed mechanism suggests that the pyridine nitrogen first coordinates to the highly Lewis acidic SmI₂. clockss.org Water is believed to act as a ligand in this complex, enhancing the electron-donating ability of the SmI₂ system. clockss.org This facilitates a single-electron transfer to the pyridine ring, leading to the formation of a radical anion. Further reduction and protonation steps ultimately yield the fully saturated piperidine ring. clockss.org This method has been shown to be effective for various pyridine derivatives, where functional groups like chloro, amino, and cyano can be reductively eliminated. clockss.org

Alternatively, catalytic hydrogenation can be employed. The reduction of a 2-picoline-4-formic acid derivative to the corresponding piperidine has been achieved using a mixed catalyst system of palladium on carbon (Pd/C) and rhodium on carbon (Rh/C). google.com The reaction is carried out under hydrogen pressure (3-5 MPa) and at a moderate temperature (30-50°C). google.com In this heterogeneous catalysis mechanism, the pyridine ring adsorbs onto the surface of the metal catalysts, where the π-bonds are weakened. Hydrogen, also activated on the metal surface, is then sequentially added across the double bonds of the ring until it is fully saturated.

Mechanistic Pathways of Directed C-H Activation for Pyridinone Functionalization

Directed C-H activation is a powerful strategy for the selective functionalization of otherwise unreactive carbon-hydrogen bonds, enabling the synthesis of complex molecules. nih.gov

The compound 3-amino-1-methyl-1H-pyridin-2-one (AMP) has been introduced as a highly effective bidentate directing group for transition metal-catalyzed C-H activation. acs.orgresearchgate.net It functions as an inbuilt N,O-directing group, where the amino nitrogen and the pyridinone oxygen can chelate to a metal center, typically palladium. nih.gov This chelation forms a stable metallacyclic intermediate, which positions the catalyst in close proximity to specific C-H bonds, thereby enabling their selective activation. acs.org The versatility of AMP as a directing group has been demonstrated in the remote arylation of β-C(sp³)–H, β-C(sp²)–H, and γ-C(sp²)–H bonds, providing access to therapeutically important 2-pyridone analogues. acs.orgresearchgate.net A key advantage of this "inbuilt" directing group is that it becomes part of the final target molecule, streamlining the synthetic process. researchgate.netnih.gov

The mechanism for pyridinone functionalization using AMP as a directing group typically follows a palladium-catalyzed cycle. acs.orgacs.org

Chelation and C-H Activation: The process begins with the coordination of the 3-amino-1-methyl-1H-pyridin-2-one moiety of the substrate to a Palladium(II) salt (e.g., Pd(OAc)₂). This forms a chelate complex. This chelation-assisted step directs the palladium catalyst to a nearby C-H bond, leading to its cleavage via a concerted metalation-deprotonation event and the formation of a stable five-membered cyclopalladated intermediate (a palladacycle). acs.orgrsc.org

Oxidative Addition: The resulting Pd(II) metallacycle then reacts with a coupling partner, such as an aryl or alkyl halide. This occurs through an oxidative addition step, where the halide adds to the palladium center, forming a Pd(IV) intermediate. nih.gov

Reductive Elimination: The final bond-forming step is a reductive elimination from the Pd(IV) species. nih.gov In this step, the newly functionalized organic fragment is released, and the C-C or C-heteroatom bond is formed. This process regenerates a Pd(II) species, which can re-enter the catalytic cycle. rsc.org

This catalytic cycle allows for a variety of functionalizations, including arylation and methylation, at specific positions directed by the pyridinone core. nih.gov The use of ambient air as a terminal oxidant in some variations makes the process more environmentally friendly. acs.org

Table 2: Key Steps in Palladium-Catalyzed C-H Functionalization

| Step | Description | Metal Oxidation State Change | Reference |

|---|---|---|---|

| Chelation/C-H Activation | The directing group coordinates to Pd(II), leading to the formation of a palladacycle intermediate. | Pd(II) → Pd(II) | acs.orgrsc.org |

| Oxidative Addition | The coupling partner (e.g., R-X) adds to the palladacycle. | Pd(II) → Pd(IV) | nih.gov |

Radical Intermediates in Pyridine and Pyridinone Synthesis

While many pyridinone syntheses proceed through ionic or pericyclic pathways, the involvement of radical intermediates represents a significant area of mechanistic study. Free radical cyclization reactions can be employed to construct the pyridinone ring. youtube.com These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), which generates a radical species that can then participate in a cascade of bond-forming events. youtube.com

The general steps in a radical-mediated synthesis involve initiation, propagation, and termination. youtube.com In the context of pyridinone synthesis, a propagation step might involve the attack of a radical onto a multiple bond, leading to the formation of a new radical that can then cyclize to form the heterocyclic ring.

For instance, a hypothetical radical pathway to a pyridinone precursor could involve the generation of a radical on a side chain, which then adds to a nitrile or an alkyne, initiating the ring formation. The stability of the radical intermediates formed during the propagation steps is a key factor in determining the feasibility and outcome of the reaction.

**3.3. Studies on Intermediate Species and Transition States

The elucidation of intermediate species and the characterization of transition states are paramount to a comprehensive understanding of pyridinone synthesis. Various spectroscopic and computational methods are employed to study these transient species.

In the context of metal-catalyzed pyridinone synthesis, key intermediates often involve the coordination of the reactants to the metal center. For example, in nickel-catalyzed reactions, oxidative addition of a substrate to the nickel center can form an organonickel intermediate. acs.org Subsequent migratory insertion and reductive elimination steps lead to the final product. The geometry and electronic properties of these metal-complex intermediates dictate the regioselectivity and stereoselectivity of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable in mapping the potential energy surfaces of these reactions. These studies can provide insights into the relative energies of different intermediates and transition states, helping to rationalize experimentally observed outcomes. For example, calculations can help determine whether a reaction is likely to proceed via a concerted or a stepwise mechanism.

Solvent Effects and Catalysis Mechanisms in Pyridinone Chemistry

The choice of solvent can have a profound impact on the rate, yield, and selectivity of pyridinone synthesis. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, directly participate in the reaction mechanism.

Solvent Effects:

| Solvent Property | Effect on Pyridinone Synthesis |

| Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways. |

| Coordinating Ability | Coordinating solvents can interact with metal catalysts, influencing their reactivity and selectivity. |

| Protic/Aprotic Nature | Protic solvents can act as proton donors or acceptors, which can be crucial in steps involving proton transfer. |

The role of catalysis in pyridinone synthesis is multifaceted. Pyridine derivatives themselves can act as catalysts, typically as bases, in various organic transformations. catalysis.blog The lone pair of electrons on the nitrogen atom allows them to function as nucleophilic or general base catalysts. catalysis.blogrsc.org In the context of synthesizing more complex pyridinones, external catalysts are often employed.

Catalysis Mechanisms:

Transition metal catalysis is a dominant strategy in modern pyridinone synthesis. mdpi.com Metals such as palladium, nickel, and copper are frequently used to facilitate cross-coupling reactions, C-H activation, and cyclization reactions. acs.orgmdpi.com The general catalytic cycle often involves:

Oxidative Addition: The metal center inserts into a carbon-halogen or carbon-hydrogen bond.

Ligand Exchange/Transmetalation: A new group is introduced to the metal center.

Migratory Insertion/Reductive Elimination: The coupled product is formed and released from the metal center, regenerating the catalyst.

Lewis acids can also be used as co-catalysts to enhance the reactivity of substrates. acs.org For example, in the nickel-catalyzed alkylation of pyridines, a Lewis acid can coordinate to the pyridine nitrogen, activating the ring towards nucleophilic attack. acs.org

The interplay between the solvent and the catalyst is a critical consideration. The solvent can influence the speciation and activity of the catalyst, and in some cases, can be essential for the catalytic cycle to operate efficiently.

Structural Elucidation and Characterization of Pyridinone Derivatives

Application of Advanced Spectroscopic Techniques

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 1-(3-aminopropyl)pyridin-2(1H)-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom in the molecule can be mapped out.

¹³C NMR Spectroscopy: Similar to ¹H NMR, specific ¹³C NMR data for the free base is not widely published. However, based on the structure, distinct signals for each carbon atom are expected. The carbonyl carbon of the pyridinone ring would resonate at a significantly downfield chemical shift. The carbons of the pyridinone ring would appear in the aromatic region, and the aliphatic carbons of the propyl chain would be observed at upfield chemical shifts.

A detailed analysis of the hydrochloride salt would show shifts influenced by the protonation of the amino group.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | Chemical Shift (ppm) |

| Pyridinone Ring Protons | 6.0 - 8.5 |

| N-CH₂ (Propyl) | 3.5 - 4.0 |

| Internal-CH₂ (Propyl) | 1.8 - 2.2 |

| H₂N-CH₂ (Propyl) | 2.8 - 3.2 |

| NH₂ | Variable |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the propyl chain. Common fragments would include the pyridinone ring and various fragments of the aminopropyl side chain. Analysis of the hydrochloride salt would show a molecular ion corresponding to the free base, as the HCl is typically lost during ionization. The empirical formula for the hydrochloride salt is C₈H₁₃ClN₂O, with a molecular weight of 188.65 g/mol . sigmaaldrich.com

Expected Fragmentation Patterns:

Loss of the aminopropyl side chain: This would result in a fragment corresponding to the pyridinone ring.

Cleavage within the propyl chain: This could lead to fragments of different lengths, providing information about the structure of the side chain.

Formation of a stable aminium ion: The cleavage of the bond between the first and second carbon of the propyl chain could result in a stable [CH₂NH₂]⁺ fragment.

| Fragment | m/z (mass-to-charge ratio) |

| [C₈H₁₂N₂O]⁺ (Molecular Ion) | 152.10 |

| [C₅H₅NO]⁺ (Pyridinone ring) | 95.04 |

| [C₃H₇N]⁺ (Aminopropyl fragment) | 57.06 |

| Note: These are theoretical values for the most abundant isotopes. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the pyridinone ring, C-N bonds, and C-H bonds. While a specific spectrum for the free base is not available, the IR spectra of related compounds like aminopyridines can provide comparative data. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (typically two bands) |

| C=O Stretch (amide) | 1650-1680 |

| C=C and C=N Stretch (aromatic ring) | 1400-1600 |

| C-N Stretch | 1000-1350 |

| C-H Stretch (aliphatic) | 2850-3000 |

| N-H Bend (primary amine) | 1590-1650 |

| Note: These are general ranges and can be influenced by the molecular environment. |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound or its hydrochloride salt. Such a study would provide invaluable information, including:

Confirmation of the atomic connectivity: Unequivocally establishing the bond connections within the molecule.

Determination of bond lengths and angles: Providing precise geometric parameters.

Analysis of intermolecular interactions: Revealing how the molecules pack in the solid state, including potential hydrogen bonding between the amino group and the pyridinone oxygen.

Analysis of Polymorphic Forms and Crystallinity

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is widely used to study thermal transitions, such as melting, crystallization, and glass transitions, and is a key tool for identifying and characterizing polymorphs.

No specific DSC data for this compound is available in the public domain. A DSC analysis of this compound would involve heating a sample at a controlled rate and observing any endothermic or exothermic transitions. A sharp endothermic peak would indicate the melting point of a crystalline form. The presence of multiple melting peaks or other thermal events could suggest the existence of different polymorphic forms.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline pharmaceutical materials. It provides a unique "fingerprint" of a crystalline solid, which is determined by its crystal structure. wikipedia.orgnih.gov The technique is invaluable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the ability of a compound to exist in more than one crystal form. units.it

In the analysis of this compound, PXRD is employed to confirm its crystalline identity and ensure batch-to-batch consistency. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). nih.gov Each crystalline solid produces a distinct PXRD pattern characterized by a series of peaks at specific 2θ angles, with corresponding intensities. These peak positions are related to the dimensions of the unit cell via Bragg's Law. nih.gov

While specific, publicly available PXRD data for this compound is limited, analysis of structurally related pyridinone derivatives provides insight into the expected characterization data. researchgate.netresearchgate.net For instance, studies on other substituted pyridinones reveal their crystallographic parameters, which can be determined from indexing the powder pattern. researchgate.netresearchgate.net The resulting data, including unit cell dimensions (a, b, c, α, β, γ) and space group, offer a definitive characterization of the solid form. researchgate.net

A representative PXRD data table for a pyridinone derivative is shown below. This table illustrates the typical information obtained from a PXRD analysis.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Pyridinone Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 14.8 | 5.98 | 100 |

| 18.2 | 4.87 | 65 |

| 21.1 | 4.21 | 80 |

| 23.5 | 3.78 | 30 |

| 26.9 | 3.31 | 55 |

| 29.5 | 3.03 | 25 |

This data is representative and based on analyses of similar pyridinone compounds; it is not the specific experimental data for this compound.

Impurity Profiling and Degradation Product Identification

The identification and quantification of impurities and degradation products are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). lcms.cz Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities. lcms.cz Impurity profiling involves the detection, identification, and quantification of process-related impurities arising from the manufacturing process and degradation products that form during storage. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the separation, detection, and identification of impurities in pharmaceutical substances. lcms.cznih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is particularly well-suited for identifying unknown impurities and degradation products at very low levels. researchgate.net

In the context of this compound, LC-MS/MS is the method of choice for creating a comprehensive impurity profile. A stability-indicating LC method is first developed to separate the parent compound from all potential process-related and degradation impurities. nih.gov The separated components are then introduced into the mass spectrometer. The initial mass analysis (MS) provides the molecular weight of the impurities. Further structural information is obtained using tandem mass spectrometry (MS/MS), where specific ions are fragmented to create a characteristic pattern that aids in structural elucidation. researchgate.net

Potential process-related impurities for this compound could include unreacted starting materials or by-products from the synthetic route. Potential degradation products could arise from hydrolysis, oxidation, or photolysis of the parent molecule. researchgate.netcapes.gov.br

Table 2: Potential Impurities and Degradation Products of this compound Identifiable by LC-MS/MS

| Potential Impurity/Degradation Product | Potential Origin | Notes |

|---|---|---|

| 2-Hydroxypyridine | Starting material / Hydrolysis | Precursor in some synthetic routes. |

| 1,3-Diaminopropane | Starting material | Common reagent for aminopropyl chain addition. |

| Oxidized aminopropyl chain (e.g., aldehyde or carboxylic acid) | Oxidative degradation | The primary amine is susceptible to oxidation. |

| Hydroxylated pyridinone ring (e.g., 2,5-dihydroxypyridine (B106003) derivative) | Oxidative degradation | A common metabolic and degradation pathway for pyridines. researchgate.netnih.gov |

| Ring-opened products (e.g., maleamic acid derivatives) | Oxidative degradation | Results from the cleavage of the pyridinone ring. researchgate.net |

Accelerated Stability Studies (e.g., ICH Guidelines)

Accelerated stability studies are designed to predict the shelf-life of a drug substance by subjecting it to exaggerated storage conditions of temperature and humidity. paho.org The International Council for Harmonisation (ICH) has established guidelines, such as Q1A(R2), that outline the standard conditions for these studies. europa.eu The purpose is to increase the rate of chemical degradation and physical change, allowing for the rapid identification of likely degradation products and an understanding of the degradation pathways. paho.org

For a new drug substance like this compound, accelerated stability testing would typically involve storing the compound for six months under conditions of 40°C ± 2°C and 75% RH ± 5% RH. europa.euedaegypt.gov.eg Samples are pulled at specified time points (e.g., 0, 3, and 6 months) and analyzed for any changes in physical appearance, assay value, and the formation of degradation products. europa.eueuropa.eu

The analysis is performed using a validated stability-indicating method, typically RP-HPLC, to separate and quantify the degradants. rjptonline.orgijpras.com Under these stress conditions, this compound may undergo degradation through pathways such as hydrolysis of the lactam ring, oxidation of the aminopropyl side chain, or oxidation and potential cleavage of the pyridinone ring. researchgate.netnih.gov The results of these studies are crucial for determining appropriate storage conditions and establishing a preliminary shelf-life for the compound. lcms.cz

Table 3: ICH Guideline Conditions for Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: Adapted from ICH Harmonised Tripartite Guideline Q1A(R2). europa.eu

Compound Names Table

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

In studies involving pyridinone derivatives, molecular docking has been instrumental in identifying potential biological targets and clarifying binding modes. For instance, research on 2-pyridone derivatives as potential inhibitors for the COVID-19 main protease (Mpro) utilized molecular docking to ascertain the nature and mode of interactions. nih.gov These simulations identified key hydrogen bonds and hydrophobic interactions responsible for the inhibitory activity. In one such study, the pyridone ring of a derivative was shown to be positioned between Leu100 and Val106 residues in an allosteric site, with the lactam NH group forming a crucial hydrogen bond with Lys101, ensuring high antiviral activity. nih.gov

While specific docking studies on 1-(3-aminopropyl)pyridin-2(1H)-one are not extensively published, we can extrapolate from data on similar structures. The aminopropyl side chain introduces a flexible, positively charged group capable of forming strong ionic and hydrogen bond interactions with negatively charged residues like aspartate or glutamate (B1630785) in a target's active site. The pyridinone core itself provides a scaffold for hydrogen bond donors and acceptors and can engage in π-stacking interactions. nih.gov For example, docking studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines, which share structural motifs with pyridinones, were used to rationalize structure-activity relationships based on their fit within a homology model of the human 5-HT6 receptor. nih.gov

Table 1: Representative Ligand-Target Interactions for Pyridinone Scaffolds

| Pyridinone Derivative Class | Biological Target | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|

| 4-Cycloalkyloxypyridin-2(1H)-ones | HIV-1 Reverse Transcriptase (Allosteric Site) | Leu100, Val106, Lys101 | Hydrogen Bond, Hydrophobic | nih.gov |

| Synthetic 2-pyridone derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | Covalent and Non-covalent | nih.gov |

| 3-Arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines | Human 5-HT6 Receptor | Not specified | Not specified | nih.gov |

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.govaps.org These methods can calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For pyridinone derivatives, DFT calculations have been employed to understand structure-property relationships. nih.gov Such calculations can predict the reactivity of different sites on the molecule, for example, identifying the most likely atoms to participate in hydrogen bonding or nucleophilic/electrophilic attack. The aminopropyl group in this compound, for instance, would be expected to have a high positive charge density, making it a key site for electrostatic interactions.

Quantum chemical methods are also used to calculate pKa values, which are critical for understanding a molecule's behavior in physiological environments. Studies on substituted pyridines have shown that combining DFT calculations with continuum solvation models can lead to very accurate pKa predictions. researchgate.net The inclusion of explicit water molecules in these calculations can significantly improve accuracy by better modeling the solute-solvent hydrogen bonding interactions. researchgate.net

Table 2: Calculated Electronic Properties of a Model Pyridinone System (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.8 D | Reflects overall polarity |

Dynamics Simulations of Pyridinone Derivatives in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is invaluable for assessing the stability of ligand-protein complexes, understanding conformational changes, and modeling the behavior of molecules in a biological environment like a cell membrane or aqueous solution. mdpi.comunimi.it

MD simulations have been applied to study pyridinone-based systems to great effect. For example, in the study of 2-pyridone derivatives as potential COVID-19 inhibitors, MD simulations of up to 100 nanoseconds were performed on the top-ranked ligand-protein complexes from docking studies. nih.gov These simulations confirmed the stability of the interactions, particularly for covalently bound inhibitors, suggesting they could serve as robust lead compounds. nih.gov

For a flexible molecule like this compound, MD simulations would be crucial to explore the conformational space of the aminopropyl chain and its interactions with a binding pocket or a solvent environment. The simulations can reveal stable binding poses and the role of water molecules in mediating ligand-receptor interactions, providing a more realistic picture than static docking alone. mdpi.com

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. By systematically modifying parts of a molecule, researchers can build models that predict the activity of novel analogues.

SAR studies are a cornerstone of research on pyridinone derivatives. nih.gov For example, in the development of anti-HIV-1 agents based on 4-cycloalkyloxypyridin-2(1H)-one, SAR analysis revealed the importance of the ring size and substituents on the C4-oxycycloalkyl group. nih.gov Further modifications at position 3 of the pyridinone moiety were guided by molecular modeling to optimize activity. nih.gov Similarly, comprehensive SAR studies on pyrido[1,2-a]pyrimidin-4-imine derivatives as 5-HT6 antagonists showed that adding small, electron-donating groups to the core structure could improve activity by 2- to 4-fold. nih.gov

For this compound, an SAR study might involve:

Varying the length of the alkyl chain: Investigating how changing the propyl chain to ethyl, butyl, etc., affects binding affinity.

Modifying the amino group: Replacing the primary amine with secondary or tertiary amines, or other functional groups, to probe the importance of its hydrogen-bonding capacity.

Substituting the pyridinone ring: Adding substituents at different positions on the pyridinone core to modulate its electronic properties and steric profile.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Pyridinone Analogues

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that relates the time course of a drug's concentration in the body (PK) to its pharmacological effect (PD). nih.govwikipedia.org These models are critical for optimizing dosing regimens and translating preclinical findings to clinical settings. nih.gov

While specific PK/PD models for this compound are not publicly available, studies on related compounds highlight the utility of this approach. Mechanistic PK/PD models can integrate complex factors such as drug-target binding kinetics, target turnover rates, and properties of the delivery system. nih.govnih.govresearchgate.net For example, in pharmacokinetic experiments, a pyrido[1,2-a]pyrimidin-4-imine derivative showed good brain uptake but had limited oral bioavailability, information crucial for guiding further development. nih.gov

Biological Activities and Pharmacological Profiles

Anticancer and Antiproliferative Activities

The pyridin-2(1H)-one scaffold is a privileged structure in the development of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of antiproliferative activities through various mechanisms of action.

Numerous studies have reported the cytotoxic effects of 1-(3-aminopropyl)pyridin-2(1H)-one and its related structures against a range of human cancer cell lines. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives incorporating a urea (B33335) moiety have been synthesized and evaluated for their in vitro cytotoxicity. nih.gov One compound, in particular, demonstrated significant potency against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Other derivatives also showed strong cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

Similarly, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the standard drug doxorubicin. nih.gov Another study on imidazo[1,2-a]pyridine (B132010) compounds revealed their cytotoxic and anti-proliferative effects against the HCC1937 breast cancer cell line. nih.gov Furthermore, certain N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives displayed promising anticancer activities against human liver (HepG2) and leukemia (Jurkat) cell lines, with IC50 values ranging from 3 to 7 µM. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative | PC3 (Prostate) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative | A549 (Lung) | 4.55 µM | nih.gov |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | NCI-H460, HepG2, HCT-116 | More potent than doxorubicin | nih.gov |

| N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone | HepG2 (Liver), Jurkat (Leukemia) | 3 - 7 µM | mdpi.com |

A key mechanism through which pyridin-2(1H)-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline, a structurally related compound, was found to induce apoptosis in HL-60 human leukemia cells. nih.gov This process was associated with the activation of the caspase cascade, specifically caspase-3, -7, and -9, through the cleavage of their pro-forms into active enzymes. nih.gov The enzymatic activities of caspase-3/-7 and -9 were significantly increased, while caspase-8, which is involved in the extrinsic apoptotic pathway, remained unaffected. nih.gov This suggests that the compound triggers apoptosis primarily through the intrinsic pathway.

Further evidence for apoptosis induction includes the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. nih.gov In the presence of the compound, the full-length PARP was diminished, and cleaved fragments were detected. nih.gov This apoptotic process is often preceded by a loss of mitochondrial membrane potential, which was also observed in treated cells. nih.gov In some cancer cell lines, the cytotoxic activity of these compounds is mediated by apoptosis, leading to a significant increase in the percentage of late apoptotic cells and cell cycle arrest at various stages. nih.gov The bidirectional crosstalk between apoptosis and pyroptosis, another form of programmed cell death, is a complex area of research, with studies showing that caspase-1 can activate caspases-3 and -7 to induce apoptosis in the absence of the pyroptosis-mediating protein gasdermin D (GSDMD). nih.gov

The anticancer activity of pyridin-2(1H)-one derivatives has also been attributed to their ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. Pyrrolo[2,3-d]pyrimidines, for example, have been reported to exhibit anticancer activities by inhibiting targets such as Janus Kinase (JAK) and mitotic checkpoint protein kinase (Mps1). nih.gov

Aurora kinases, particularly Aurora Kinase A, are another important target. nih.gov Inhibition of Aurora B has been shown to be necessary for the efficient recruitment of Mps1 to unattached kinetochores, which is essential for the rapid establishment of the mitotic checkpoint. nih.gov This suggests a direct role for Aurora B in initiating the mitotic checkpoint, and its inhibition can lead to mitotic errors and ultimately cell death in cancer cells. nih.gov The limited efficacy of JAK inhibitors in some cancers has spurred the search for alternative therapeutic targets like Aurora Kinase A, which may offer new avenues for single-agent or combination therapies. nih.gov

Mutations in isocitrate dehydrogenase 1 (IDH1) are a hallmark of several cancers, including low-grade gliomas and acute myeloid leukemia (AML). nih.govnih.gov These mutations confer a neomorphic activity, leading to the production of the oncometabolite R-2-hydroxyglutarate (2-HG). nih.gov A medicinal chemistry campaign focused on a pyrid-2-one scaffold has led to the development of potent inhibitors of mutant IDH1 (mIDH1). nih.govnih.gov

One such inhibitor demonstrated an IC50 of 1.6 µM against the R132H mIDH1 mutant and 1.0 µM against the R132C mIDH1 mutant, with no activity against the wild-type (WT) IDH1. nih.gov These inhibitors act allosterically, binding to the mutant enzyme in a magnesium-dependent manner. caymanchem.com The development of selective mIDH1 inhibitors, such as Mutant IDH1-IN-1 with an IC50 of less than 0.1 µM for the R132H mutant, represents a promising therapeutic strategy for cancers harboring these specific mutations. caymanchem.comtargetmol.com

Table 2: Inhibition of Mutant IDH1 by Pyrid-2-one Derivatives

| Compound/Inhibitor | Mutant IDH1 Target | IC50 Value | Reference |

|---|---|---|---|

| Pyrid-2-one derivative | R132H | 1.6 µM | nih.gov |

| Pyrid-2-one derivative | R132C | 1.0 µM | nih.gov |

| Mutant IDH1-IN-1 | R132H | < 0.1 µM | caymanchem.comtargetmol.com |

| Mutant IDH1-IN-1 | R132C | 4 nM | caymanchem.com |

| Mutant IDH1-IN-1 | Heterozygous R132H wild-type | 80 nM | caymanchem.com |

Tumor hypoxia, or low oxygen levels in solid tumors, contributes to resistance to conventional cancer therapies. wikipedia.orgnih.gov Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. wikipedia.orgnih.gov This strategy allows for the targeted killing of hypoxic tumor cells, which are often resistant to standard treatments. While specific research on this compound as a HAP is not detailed in the provided context, the general principle involves designing a non-toxic prodrug that undergoes bioreduction in hypoxic environments to become a potent cytotoxin. Several classes of HAPs have been developed, including quinones, nitroaromatics, and N-oxides. nih.gov

Antiviral Activity

In addition to their anticancer properties, some pyridin-2(1H)-one derivatives and related heterocyclic compounds have shown potential as antiviral agents. For instance, a novel, irreversible inhibitor of human rhinovirus (HRV) 3C protease, which contains a pyridinone-like core, has demonstrated potent antiviral activity. nih.gov This compound was active against all tested HRV serotypes and related picornaviruses, with mean 50% effective concentration (EC50) values in the nanomolar range. nih.gov The antiviral mechanism was confirmed to be the inhibition of the HRV 3C protease, which is essential for viral polyprotein processing. nih.gov

Table 3: Antiviral Activity of a Pyridinone-like HRV 3C Protease Inhibitor

| Virus Type | Mean EC50 Value | Reference |

|---|---|---|

| HRV serotypes (35 of 35) | 50 nM (range, 14 to 122 nM) | nih.gov |

| HRV clinical isolates (5 of 5) | 77 nM (range, 72 to 89 nM) | nih.gov |

| Related picornaviruses (8 of 8) | 75 nM (range, 7 to 249 nM) | nih.gov |

HIV-1 Reverse Transcriptase Inhibition

Derivatives of pyridinone have been identified as inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of the human immunodeficiency virus. Research has demonstrated that these compounds can effectively block the action of this enzyme. The potency of these inhibitors can be influenced by the specific chemical structure of the derivative.

Influenza PA Endonuclease Inhibition

The acidic polymerase (PA) of the influenza virus, which has endonuclease activity, is a key target for antiviral drugs. Certain pyridinone derivatives have been investigated for their ability to inhibit this essential viral enzyme.

Hepatitis B Virus (HBV) DNA Replication Inhibition

The replication of Hepatitis B virus (HBV) DNA is a critical step in the viral life cycle and a primary target for antiviral therapies. While various compounds are studied for their ability to inhibit this process, specific data on the direct activity of this compound is not extensively detailed in the currently available research.

Antimicrobial, Antibacterial, and Antifungal Activities

The potential of pyridinone derivatives extends to combating microbial and fungal infections.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. This value is crucial for assessing the potency of a compound against specific bacterial or fungal strains. The determination of MIC is a standard in vitro method for evaluating the antimicrobial susceptibility of a substance.

Activity Against Bacterial and Fungal Strains

Various derivatives of pyridinone and related heterocyclic compounds have demonstrated activity against a range of bacterial and fungal strains. The effectiveness of these compounds can vary significantly depending on their specific molecular structure and the target microorganism. For instance, some pyridinium (B92312) salts have shown notable antibacterial activity, particularly against Gram-positive bacteria. The antifungal properties of certain pyridinone-containing compounds have also been reported, with activity against pathogenic fungi like Candida albicans.

Other Pharmacological Effects

Currently, there is limited specific information available in the public research domain regarding other distinct pharmacological effects of this compound beyond the scope of the activities mentioned above.

Anticoagulant Activity

Currently, there is a lack of specific research data directly investigating the anticoagulant properties of this compound. While various synthetic compounds are known to exhibit anticoagulant effects, no studies were identified that specifically evaluate this activity for this compound.

Cardiotonic Effects

The 2-pyridone scaffold is a component of several recognized cardiotonic agents. nih.govresearchgate.net For instance, milrinone, a bipyridine derivative, demonstrates potent cardiotonic effects. nih.gov However, there are no specific studies available that have investigated or established the cardiotonic effects of this compound. The presence of the 2-pyridone core suggests a potential area for future investigation, but direct evidence is currently absent.

Anti-inflammatory Properties

Derivatives of pyridin-4-one have been noted for their potential anti-inflammatory effects, which are thought to be linked to their iron-chelating properties. nih.gov Some 3-hydroxypyridin-2-one (B1229133) and 3-hydroxypyridin-4-one compounds have demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) in preclinical models. nih.gov The mechanism is hypothesized to involve the inhibition of heme-dependent enzymes such as cyclooxygenase and lipoxygenase. nih.gov Despite these findings for related compounds, specific research on the anti-inflammatory properties of this compound has not been found.

Glutamate (B1630785) Receptor Antagonism

While various compounds are known to act as antagonists of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, there is no available research to indicate that this compound possesses this activity. nih.govnih.gov The molecules known to have this effect typically have more complex structures.

Antimalarial Activity

The 2-pyridone core is found in some compounds with antimalarial activity. nih.govresearchgate.net However, a review of the current literature did not reveal any studies specifically investigating the antimalarial potential of this compound. The development of new antimalarial agents is a critical area of research, with various heterocyclic compounds being explored. wikipedia.orgnih.govdrugbank.com

Inhibition of Mitotic Kinesins (e.g., KSP)

The inhibition of mitotic kinesins, such as the Kinesin Spindle Protein (KSP), represents a therapeutic strategy in oncology. nih.govnih.gov KSP is essential for the formation of a bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis in proliferating cancer cells. nih.govtandfonline.com

While no studies have directly reported on the KSP inhibitory activity of this compound, some structurally related features are present in known KSP inhibitors. For instance, the aminopropyl group is a component of some quinazolinone-based KSP inhibitors like ARQ 621. nih.govtandfonline.com Furthermore, various heterocyclic cores, including dihydropyrimidine-2(1H)-ones, have been identified as scaffolds for KSP inhibitors. nih.govtandfonline.com

The table below summarizes some classes of KSP inhibitors and their key structural features.

| KSP Inhibitor Class | Key Structural Features | Representative Compound(s) |

| Dihydropyrimidine-2(1H)-ones | 4-aryl-3,4-dihydropyrimidin-2(1H)-one core | Monastrol |

| Quinazolinone Derivatives | Quinazolinone core, often with an aminopropyl side chain | Ispinesib, ARQ 621 |

| Dihydropyrrole Derivatives | 2,4-diaryl-2,5-dihydropyrrole core | MK-0731 |

| Chromen-4-one Derivatives | Chromen-4-one core | SB-743921 |

It is important to note that the compounds listed are structurally more complex than this compound. The presence of the aminopropyl group and a pyridinone-like scaffold in this simpler molecule may suggest a potential, albeit unconfirmed, for interaction with KSP.

Mechanisms of Biological Action

Molecular Targets and Binding Site Characterization

The identification of specific molecular targets for 1-(3-aminopropyl)pyridin-2(1H)-one is not extensively documented. However, the broader class of pyridinone derivatives has been investigated for various therapeutic effects, suggesting potential target classes for this compound. For instance, pyridinone derivatives have been explored as HIV-1 reverse transcriptase inhibitors and urease inhibitors.

There is no direct evidence confirming the interaction of this compound with an ATP-binding site. However, many small molecule inhibitors exert their function by competing with endogenous ligands like ATP in the active sites of enzymes, particularly kinases. For an inhibitor to bind to an ATP-binding site, it typically possesses structural features that can mimic the interactions of the adenine (B156593) and ribose moieties of ATP, often involving hydrogen bonds and hydrophobic interactions. The pyridinone ring and the terminal amino group of this compound could potentially form such hydrogen bonds within an enzyme's active site.

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of a protein-ligand complex at atomic resolution. This method provides precise details about the binding mode, orientation of the ligand, and specific interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the complex. Such information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

As of now, there are no publicly available X-ray crystal structures of this compound bound to a specific protein target.

Cellular Signaling Pathway Modulation

The effect of this compound on specific cellular signaling pathways has not been directly reported. However, insights can be drawn from compounds sharing its key structural feature, the 3-aminopropyl side chain, which is present in molecules known to modulate critical cellular processes.

While data on this compound is unavailable, a different heterocyclic compound featuring a 3-aminopropyl group, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36), has been shown to induce apoptosis in human leukemia HL-60 cells. This related compound was found to cause depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Furthermore, it led to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis executed by caspases. The activation of both initiator and effector caspases is a central mechanism in executing programmed cell death. These findings suggest that the aminopropyl moiety might be involved in interactions that trigger apoptotic signaling, a hypothesis that would need to be tested for this compound.

Direct modulation of gene expression for TfR1, Ndrg1, or p21 by this compound has not been documented. However, the aforementioned indenoisoquinoline derivative with a 3-aminopropyl group, AM6-36, was shown to modulate the expression and activation of c-Myc, a critical transcription factor involved in cell proliferation and apoptosis. The study also demonstrated the involvement of MAPKs (p38 and JNK) in the apoptotic process induced by AM6-36. The modulation of these signaling molecules often leads to downstream changes in the expression of various genes that control cell fate. The specific impact of this compound on the expression of genes like TfR1, Ndrg1, and p21 remains an area for future investigation.

Structure-Activity Relationship (SAR) Derivations and Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity. For the pyridin-2(1H)-one scaffold, SAR studies have been conducted on various derivatives to enhance different biological activities, such as antiproliferative and urease inhibitory effects.

Key findings from SAR studies on related pyridine (B92270) and pyridinone derivatives include:

Substituents on the Pyridine Ring : The nature and position of substituents on the pyridine ring significantly influence activity. For antiproliferative activity, the presence of -OH, -C=O, and -NH2 groups was found to be favorable.

N-1 Side Chain : The substituent at the N-1 position of the pyridinone ring is critical. In studies of quinazolinamine-based inhibitors, increasing the chain length between a secondary amine and a phenyl group dramatically increased activity. This highlights the importance of the linker length and the terminal group, which in the case of this compound is a primary amine.

Role of Amine Groups : The presence of an amino group (-NH2) in pyridine derivatives has been shown to enhance antiproliferative activity. The terminal primary amine in the 3-aminopropyl side chain of the title compound is likely a key pharmacophoric feature, potentially involved in forming crucial hydrogen bonds or salt bridges with the biological target.

The table below summarizes SAR findings for different classes of pyridinone derivatives, which can provide a framework for the potential optimization of this compound.

| Scaffold | N-1 Substituent | Ring Substituent(s) | Biological Activity | SAR Insights | Reference |

| Pyridin-2(1H)-one | Alkyl/Aryl | Various | Urease Inhibition | Electron-releasing groups on the scaffold are important for activity. | |

| Pyridine | - | -OMe, -OH, -C=O, -NH2 | Antiproliferative | The presence and position of these groups enhance activity. Halogens or bulky groups tend to decrease activity. | |

| 3,4-dihydropyridone | H | 4-(4-nitrophenyl), 5-methoxycarbonyl, 6-methyl | Urease Inhibition | The 4-nitrophenyl derivative showed the most potent activity in the series. |

These general SAR principles suggest that the biological activity of this compound could be modulated by modifying the length of the N-1 alkyl chain, altering the terminal functional group (e.g., to a guanidine (B92328) or a substituted amine), or introducing various substituents onto the pyridinone ring itself.

Impact of Substituents on Potency and Selectivity

The potency and selectivity of inhibitors based on the 3-aminopyridin-2(1H)-one scaffold are significantly influenced by the nature and position of substituents on the pyridone ring. This core structure is a valuable starting point for developing targeted inhibitors, particularly for protein kinases, due to its ability to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov

A study involving a fragment library based on the 3-aminopyridin-2-one scaffold screened against a panel of 26 kinases revealed important structure-activity relationships (SAR). The unsubstituted 3-aminopyridin-2-one fragment (Compound 1) demonstrated weak activity against most kinases in the panel, with notable exceptions being Aurora A and AKT2, where it showed 58% and 77% inhibition, respectively, at a concentration of 100 µM. nih.gov This baseline activity highlights the inherent potential of the scaffold.

The introduction of substituents at the 5-position of the pyridinone ring led to significant changes in potency and selectivity. For instance, the addition of a 1-methyl-1H-pyrazol-4-yl group (Compound 2) or a pyridin-4-yl group (Compound 3) at this position resulted in potent and ligand-efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.govnih.gov

| Compound Number | Substituent at 5-position | Target Kinase | % Inhibition at 100 µM |

| 1 | H | Aurora A | 58% |

| 1 | H | AKT2 | 77% |

| 2 | 1-methyl-1H-pyrazol-4-yl | MPS1 | - |

| 3 | pyridin-4-yl | MPS1 | - |

| 3 | pyridin-4-yl | Aurora A | - |

Data for MPS1 and Aurora A with compounds 2 and 3 were noted as significant in the source, but specific percentage inhibition at 100 µM was not provided in the abstract. nih.gov

Ligand Efficiency and Fragment-Based Drug Design

The 3-aminopyridin-2(1H)-one scaffold is a prime example of a fragment that is well-suited for fragment-based drug design (FBDD). nih.gov FBDD is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchgate.netnih.gov These fragments are then optimized and grown into more potent lead compounds. nih.gov

A key metric in FBDD is ligand efficiency (LE), which relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). nih.gov High ligand efficiency is a desirable characteristic for a fragment, as it suggests that the molecule has a favorable binding interaction with the target per atom, making it an efficient starting point for optimization. nih.gov

The 3-aminopyridin-2-one fragment itself possesses good physicochemical properties and has multiple points for derivatization, making it an ideal starting point for building a kinase-targeted fragment library. nih.gov Its ability to form several hydrogen bonds with the kinase hinge region contributes to its binding efficiency. nih.gov

The screening of a library of fragments based on this scaffold led to the rapid identification of novel inhibitors for MPS1 and Aurora kinases. nih.gov The initial hits, such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 2) and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3), were identified as ligand-efficient inhibitors. nih.gov The process of optimizing these fragment hits involves strategically adding chemical groups to improve their affinity while maintaining or improving their ligand efficiency and other drug-like properties. nih.gov This approach of starting with a well-chosen, efficient fragment like 3-aminopyridin-2-one can lead to the development of highly selective and potent drug candidates.

Bioreductive Activation Mechanisms

Based on the available scientific literature, there is no significant evidence to suggest that this compound or its closely related pyridin-2-one analogs are activated through bioreductive mechanisms. Bioreductive activation is a process where a prodrug is reduced, often in hypoxic (low oxygen) environments characteristic of solid tumors, to generate a cytotoxic agent. While pyridone structures are known to undergo various metabolic transformations, a specific role as a bioreductive prodrug activated by cellular reductases in hypoxic conditions has not been a prominent feature reported for this chemical class. nih.gov

Coordination Chemistry and Metal Complexation

Chelating Properties of 1-(3-aminopropyl)pyridin-2(1H)-one and Analogues

This compound and its analogues, such as the hydroxypyridinones (HOPOs), are effective chelating agents. kcl.ac.ukresearchgate.net These molecules possess multiple donor atoms that can bind to a central metal ion, forming stable ring structures known as chelates. cutm.ac.in The chelating ability is crucial for their biological activity, as it can influence the bioavailability and reactivity of essential metal ions. nih.gov

Hydroxypyridinones, for instance, are known for their high affinity for hard metal cations like Fe(III), Al(III), and Ga(III). researchgate.netmdpi.com The 3-hydroxy-4-pyridinones (3,4-HPs) are a well-studied class of bidentate ligands that coordinate to metal ions through the deprotonated hydroxyl and ketone groups. researchgate.net The stability of these complexes is often quantified by the pM value, which indicates the ligand's affinity for a specific metal cation. mdpi.com The introduction of different functional groups to the pyridinone ring can modulate the chelating properties and, consequently, the biological efficacy of the resulting complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in a solvent. mdpi.comresearchgate.net The resulting complexes can be characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the three-dimensional structure of the molecule. elsevierpure.comnih.gov Spectroscopic methods such as IR, UV-Vis, and NMR are also employed to elucidate the coordination environment of the metal ion. researchgate.netscispace.com

Types of Metal Ions Complexed (e.g., Ga(III), Co(II), Zn(II), Cd(II), Ru(II))

A wide range of metal ions have been successfully complexed with this compound and its analogues. Research has documented the formation of complexes with transition metals such as cobalt(II), zinc(II), cadmium(II), and ruthenium(II). mdpi.commdpi.comelsevierpure.com For instance, studies have reported the synthesis and characterization of Co(II) complexes with 3-aminopyridine (B143674) as a co-ligand. researchgate.netelsevierpure.com Similarly, Zn(II) and Cd(II) complexes have been synthesized, often resulting in polymeric structures. mdpi.com The coordination of Ga(III) is of particular interest due to its potential applications in radiopharmaceuticals. mdpi.com

Coordination Geometries and Binding Modes

The coordination geometry of the metal center in these complexes is determined by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents. uni-siegen.delibretexts.org Common coordination geometries observed include octahedral, trigonal bipyramidal, and square pyramidal. mdpi.comnih.govmdpi.com

For example, in many octahedral complexes, the ligand can act as a bidentate or tridentate chelator. mdpi.com In some cases, the pyridinone ring and the aminopropyl side chain of this compound can both participate in coordination, leading to the formation of stable five- or six-membered chelate rings. The binding modes can vary, with some ligands acting as bridging units to form polynuclear or polymeric structures. researchgate.netelsevierpure.com

Interactive Data Table: Coordination Details of Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Features | Reference |

| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted trigonal bipyramidal | Mononuclear complex | mdpi.com |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted octahedron | Mononuclear complex | mdpi.com |

| Fe(III) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted octahedron | Binuclear complex with μ2-OH− bridges | mdpi.com |

| Co(II) | 3-aminopyridine | Polymeric chains | μ2-3-ampy links Co(II) centers | researchgate.netelsevierpure.com |

| Cu(II) | Polydentate-N-Donor Ligands | Distorted square pyramidal | CuN5 chromophore | nih.gov |

Biological Activity of Metal Chelates

The chelation of metal ions by ligands like this compound can significantly alter their biological properties, often leading to enhanced therapeutic potential. cutm.ac.innih.gov

Enhanced Antimicrobial and Anticancer Potency of Complexes

Metal complexes often exhibit greater antimicrobial and anticancer activity compared to the free ligands. nih.govscispace.com This enhancement is attributed to the principle of chelation, which can increase the lipophilicity of the compound, facilitating its transport across cell membranes. nih.gov Once inside the cell, the metal complex can interfere with essential biological processes, such as DNA replication or enzyme function, leading to cell death. nih.gov For instance, hydroxypyridinone-based chelators have been investigated for their anticancer properties, which are linked to their ability to sequester iron, a metal crucial for tumor growth. researchgate.net

Role in Iron Sequestration and Bioreduction

A key biological role of this compound analogues, particularly the hydroxypyridinones, is their ability to sequester iron. kcl.ac.uknih.gov Iron is an essential element for most living organisms, but its excess can be toxic. researchgate.net Chelating agents that can effectively bind and remove excess iron are therefore of great therapeutic interest for treating iron overload diseases. researchgate.netnih.gov

Research on this compound in Coordination Chemistry and Radiopharmaceuticals Remains Limited

The provided outline, focusing on the potential for this compound to act as an imaging agent with ⁶⁷Ga and the electrochemical behavior of its metal complexes, touches upon highly specialized areas of radiopharmaceutical chemistry and materials science. The development of new bifunctional chelators is a critical area of research in nuclear medicine. These molecules are designed to stably bind a radioactive metal isotope, such as ⁶⁷Ga, while also being attached to a targeting vector that can deliver the radioisotope to specific tissues or cells, for example, in tumor imaging. The aminopropyl sidechain on the pyridinone ring of the specified compound suggests potential for such bifunctional capabilities, where the terminal amine group could serve as a point of attachment.

However, without dedicated studies on the synthesis and characterization of this compound metal complexes, any discussion on its coordination chemistry remains speculative. Key data, such as stability constants, coordination geometry with various metal ions, and kinetic inertness of the resulting complexes, are fundamental to determining their suitability for in vivo applications.

Similarly, the investigation into the electrochemical behavior of its metal complexes is crucial for understanding their redox properties, which can influence their stability and biological interactions. Such studies would typically involve techniques like cyclic voltammetry to determine redox potentials and the reversibility of electron transfer processes.

The absence of published articles or database entries detailing these specific aspects for this compound prevents the compilation of a scientifically accurate and informative article as requested. The available information on related compounds can provide a general theoretical framework, but cannot substitute for empirical data on the target molecule. Further research is evidently needed to explore the potential of this compound in these advanced applications.

Applications in Materials Science and Industrial Chemistry

Functionalization of Graphene and Nanomaterials

The covalent functionalization of nanomaterials like graphene is a critical step in tailoring their properties for specific applications. The amine group in 1-(3-aminopropyl)pyridin-2(1H)-one serves as an excellent anchor point for grafting these molecules onto the surface of materials such as graphene oxide (GO), which is rich in oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl groups).